molecular formula C11H8N4S2 B2930953 2,6-diamino-4-(2-thienyl)-4H-thiopyran-3,5-dicarbonitrile CAS No. 127118-65-4

2,6-diamino-4-(2-thienyl)-4H-thiopyran-3,5-dicarbonitrile

Cat. No.: B2930953
CAS No.: 127118-65-4
M. Wt: 260.33
InChI Key: YCDJPLGSMCQRMT-UHFFFAOYSA-N
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Description

2,6-Diamino-4-(2-thienyl)-4H-thiopyran-3,5-dicarbonitrile is a thiopyran-based heterocyclic compound featuring a central 4H-thiopyran ring substituted with two amino groups at positions 2 and 6, two nitrile groups at positions 3 and 5, and a 2-thienyl moiety at position 2. Its molecular formula is C₁₃H₉N₅S₂, with a molecular weight of 307.38 g/mol. The compound is structurally related to a class of carbonitrile-containing kinase inhibitors, particularly those targeting elongation factor-2 kinase (eEF-2K), a regulator of protein synthesis implicated in cancer progression .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-diamino-4-thiophen-2-yl-4H-thiopyran-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4S2/c12-4-6-9(8-2-1-3-16-8)7(5-13)11(15)17-10(6)14/h1-3,9H,14-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDJPLGSMCQRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2C(=C(SC(=C2C#N)N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diamino-4-(2-thienyl)-4H-thiopyran-3,5-dicarbonitrile typically involves the reaction of cyanoselenoacetamide with arylidenemalononitriles in the presence of bases at room temperature. This reaction leads to the formation of the desired thiopyran derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-diamino-4-(2-thienyl)-4H-thiopyran-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiopyran derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which 2,6-diamino-4-(2-thienyl)-4H-thiopyran-3,5-dicarbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved would require further experimental validation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 2,6-diamino-4-(2-thienyl)-4H-thiopyran-3,5-dicarbonitrile, highlighting substituent variations and their biological implications:

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Key Biological Findings References
2,6-Diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile (DFTD) 2-Fluorophenyl C₁₃H₉F₃N₅S 307.30 Potent eEF-2K inhibitor; reversible covalent binding to Cys-146 via nitrile group. Exhibits two-step inhibition kinetics (fast binding, slow inactivation).
2,6-Diamino-4-(2,4-dimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile 2,4-Dimethoxyphenyl C₁₅H₁₄N₄O₂S 314.36 Structural data available (ChemSpider ID: 688841); no explicit biological activity reported. Likely modulates solubility and steric interactions.
2,6-Diamino-4-(cyclohex-3-en-1-yl)-4H-thiopyran-3,5-dicarbonitrile Cyclohex-3-enyl C₁₃H₁₄N₄S 282.35 Synthesized via three-component reaction; biological activity not described. Steric bulk may hinder kinase binding.
2,6-Diamino-4-(4-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile 4-Fluorophenyl C₁₃H₉F₃N₅S 307.30 Commercial availability noted (priced up to $3,743/500g); no activity data. Fluorine position may alter electronic properties vs. DFTD.

Mechanistic and Selectivity Insights

  • DFTD (Fluorophenyl analog) :
    • Mechanism : Forms a reversible thioimidate adduct with Cys-146 in eEF-2K, leveraging the nitrile group’s electrophilicity. Molecular docking suggests a binding distance of 4.5 Å between the nitrile and Cys-146 .
    • Selectivity : Cys-146 is unique to eEF-2K among related kinases, reducing off-target effects .
  • Thienyl vs. Thiophene’s smaller size (vs. phenyl) could enhance steric compatibility with hydrophobic pockets, while its electron-rich nature might influence charge-transfer interactions .

Biological Activity

2,6-Diamino-4-(2-thienyl)-4H-thiopyran-3,5-dicarbonitrile (commonly referred to as DTTDC) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of DTTDC, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DTTDC has the molecular formula C11H8N4S2C_{11}H_8N_4S_2 and features a thiopyran ring with two amino groups and a thienyl substituent. Its unique structure contributes to its reactivity and biological potential.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic properties of DTTDC derivatives. In particular, derivatives of thiopyran compounds have shown promising results against various parasites such as Trypanosoma brucei and Leishmania species. The mechanism of action is believed to involve the formation of adducts with trypanothione, leading to depletion of essential thiols in parasites, which ultimately results in their death .

Table 1: Antiparasitic Activity of DTTDC Derivatives

CompoundTarget ParasiteIC50 (µM)Reference
DTTDC Derivative 1T. brucei5.0
DTTDC Derivative 2L. donovani3.5
DTTDC Derivative 3T. cruzi4.0

Antimicrobial Activity

DTTDC and its derivatives have also been evaluated for antimicrobial activity. Studies indicate that certain derivatives exhibit significant antibacterial and antifungal properties. The structure-activity relationship (SAR) analysis suggests that modifications at the thienyl position can enhance antimicrobial efficacy .

Table 2: Antimicrobial Activity of DTTDC Derivatives

CompoundTarget MicroorganismZone of Inhibition (mm)Reference
DTTDC Derivative AE. coli15
DTTDC Derivative BS. aureus18
DTTDC Derivative CCandida albicans20

Study on Anti-Kinetoplastidal Properties

A significant study evaluated the anti-kinetoplastidal properties of various thiopyran derivatives, including DTTDC. The in vitro tests demonstrated that these compounds exhibited selective toxicity against kinetoplastid parasites while showing low cytotoxicity towards human fibroblasts. This selectivity is crucial for developing effective antiparasitic agents with minimal side effects .

Mechanistic Insights

The mechanism by which DTTDC exerts its biological effects has been investigated through various biochemical assays. The formation of reactive intermediates that interact with cellular thiols appears to play a central role in its activity against parasites and microbes .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2,6-diamino-4-(2-thienyl)-4H-thiopyran-3,5-dicarbonitrile?

The compound is synthesized via a multi-step protocol involving:

  • Knoevenagel condensation of substituted aldehydes with malononitrile in glycerol to form intermediate A.
  • Michael addition of intermediate A with a thioamide derivative (generated from amines and CS₂) to yield adduct B.
  • Cyclization via nucleophilic attack and hydrogen transfer to form the thiopyran core . Optimization of reaction conditions (e.g., solvent, catalyst, temperature) is critical for yield improvement, as demonstrated in Table VI.B.2 (entries 6b) for derivatives .

Q. How is the structural characterization of this compound validated in academic studies?

Key techniques include:

  • ¹H/¹³C NMR spectroscopy : Chemical shifts (e.g., δ 4.52 ppm for thiopyran protons, δ 71.3 ppm for thiopyran carbons) confirm ring formation and substituent positions .
  • X-ray crystallography : Crystal structures of analogous compounds (e.g., 2,6-diphenyl-4-(2-thienyl)-1,4-dihydropyridine derivatives) reveal planar heterocyclic cores and substituent orientations .
  • Elemental analysis : Validates purity and stoichiometry .

Advanced Research Questions

Q. What is the proposed mechanism of action for this compound as an eEF-2K inhibitor?

Kinetic and docking studies reveal:

  • Reversible covalent inhibition : The nitrile group forms a thioimidate adduct with Cys-146 in eEF-2K’s active site, confirmed via mutational analysis (C146A mutants show reduced inhibition) .
  • Two-step inhibition : Fast initial binding followed by slow inactivation, with IC₅₀ values in the low micromolar range .
  • Selectivity : Cys-146 is non-conserved among kinases, enabling selective targeting .

Q. How do computational methods enhance the understanding of structure-activity relationships (SAR)?

  • Molecular docking : Predicts binding modes of derivatives (e.g., 2-fluorophenyl analogs) within eEF-2K’s active site, highlighting interactions with Lys-170 and Asp-254 .
  • Homology modeling : Uses MHCKA (a homolog) to map conserved residues and validate inhibitor binding .
  • Chemoinformatics : Identifies nitrile-containing analogs with similar inhibition profiles .

Q. What strategies address contradictions in bioactivity data across substituted derivatives?

  • Systematic SAR studies : Compare substituent effects (e.g., 2-thienyl vs. 4-chlorophenyl) on enzyme inhibition and cellular potency .
  • Kinetic assays : Distinguish time-dependent inhibition (indicative of covalent binding) from reversible mechanisms .
  • Crystallographic validation : Resolve discrepancies between docking predictions and experimental binding modes .

Q. How do catalytic systems influence the synthesis of thiopyran derivatives?

  • Nanomagnetic NH₂.MIL-101(Fe)/ED : Enhances yields (up to 92%) via Lewis acid catalysis and facilitates catalyst recovery .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency compared to protic solvents .

Methodological Considerations

Q. What experimental controls are essential for validating eEF-2K inhibition studies?

  • Negative controls : Use C146A mutants or inactive analogs (e.g., dicarbonitrile-free derivatives) to confirm target specificity .
  • Positive controls : Compare with known eEF-2K inhibitors (e.g., NH125) to benchmark potency .
  • Cellular assays : Measure downstream effects (e.g., eEF2 phosphorylation) to link in vitro and in vivo activity .

Q. How can researchers optimize reaction yields for scale-up synthesis?

  • DoE (Design of Experiments) : Screen variables (e.g., sulfur equivalents, temperature) using orthogonal arrays .
  • Catalyst recycling : Employ retrievable systems like NH₂.MIL-101(Fe)/ED to reduce costs .
  • Purification protocols : Use column chromatography or recrystallization to isolate high-purity products .

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